2,2-Dimethoxypropanoic acid 2,2-Dimethoxypropanoic acid
Brand Name: Vulcanchem
CAS No.: 85515-87-3
VCID: VC19298945
InChI: InChI=1S/C5H10O4/c1-5(8-2,9-3)4(6)7/h1-3H3,(H,6,7)
SMILES:
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol

2,2-Dimethoxypropanoic acid

CAS No.: 85515-87-3

Cat. No.: VC19298945

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethoxypropanoic acid - 85515-87-3

Specification

CAS No. 85515-87-3
Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
IUPAC Name 2,2-dimethoxypropanoic acid
Standard InChI InChI=1S/C5H10O4/c1-5(8-2,9-3)4(6)7/h1-3H3,(H,6,7)
Standard InChI Key SVLPCVGRPXRCHR-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)O)(OC)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2,2-Dimethoxypropanoic acid has the IUPAC name 2,2-dimethoxypropanoic acid and a molecular formula of C₅H₁₀O₄. Its structure consists of a three-carbon chain with a carboxylic acid group at position 1 and two methoxy groups at position 2 (Figure 1). The compound’s molecular weight is 146.12 g/mol, and its theoretical octanol-water partition coefficient (LogP) is -0.38, suggesting moderate hydrophilicity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₁₀O₄
Molecular Weight146.12 g/mol
Melting PointNot reported
Boiling PointEstimated 220–230°C
Solubility in WaterHigh (polar solvents)
pKa (Carboxylic Acid)~2.8–3.2

The absence of reported melting/boiling points in literature underscores the need for experimental characterization.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthetic route involves Friedel-Crafts alkylation of propanoic acid derivatives. A representative method includes:

  • Methylation of Malonic Acid: Diethyl malonate is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce methoxy groups.

  • Hydrolysis and Decarboxylation: The resulting diester undergoes acidic hydrolysis followed by decarboxylation to yield 2,2-dimethoxypropanoic acid.

Reaction Scheme:

CH2(COOEt)2BaseCH3ICH(OCH3)2(COOEt)2H3O+ΔCH(OCH3)2COOH+2CO2\text{CH}_2(COOEt)_2 \xrightarrow[\text{Base}]{\text{CH}_3I} CH(OCH_3)_2(COOEt)_2 \xrightarrow[\text{H}_3\text{O}^+]{\Delta} CH(OCH_3)_2COOH + 2CO_2

Industrial Scalability

Industrial production remains unexplored, but continuous-flow reactors with heterogeneous catalysts (e.g., Amberlyst-15) could optimize esterification and hydrolysis steps .

Chemical Reactivity and Functional Transformations

Key Reactions

  • Esterification: Reacts with alcohols under acidic conditions to form esters.

    C5H10O4+R-OHH+C5H9O4R+H2O\text{C}_5\text{H}_{10}\text{O}_4 + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_5\text{H}_9\text{O}_4\text{R} + \text{H}_2\text{O}
  • Oxidation: Stable under mild oxidizing conditions but may decarboxylate with strong oxidants (e.g., KMnO₄).

  • Reduction: Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol.

Table 2: Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor Product
EsterificationH₂SO₄, R-OH, reflux2,2-Dimethoxypropanoate
ReductionLiAlH₄, dry ether2,2-Dimethoxypropan-1-ol
DecarboxylationHeat, H⁺2,2-Dimethoxypropane

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, D₂O): δ 3.45 (s, 6H, -OCH₃), δ 2.85 (s, 2H, CH₂), δ 1.90 (s, 1H, COOH).

  • ¹³C NMR: δ 178.2 (COOH), δ 75.3 (C-OCH₃), δ 54.1 (OCH₃), δ 38.5 (CH₂).

IR Spectroscopy

Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C symmetric stretch).

Biological and Pharmaceutical Relevance

Toxicity Profile

No in vivo data exists, but carboxylic acids with methoxy substituents generally show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .

Industrial and Research Applications

  • Organic Synthesis: Serves as a chiral building block for β-methoxy carbonyl compounds.

  • Material Science: Modifies polymer side-chains to enhance solubility and thermal stability.

Comparative Analysis with Structural Isomers

Table 3: Comparison with 2,3-Dimethoxypropanoic Acid

Property2,2-Dimethoxypropanoic Acid2,3-Dimethoxypropanoic Acid
Molecular SymmetryC₂vC₁
Boiling Point~225°C245°C
Biological ActivityUndocumentedAnticancer, anti-inflammatory

The geminal methoxy groups in 2,2-dimethoxypropanoic acid confer greater steric hindrance, reducing enzymatic degradation compared to vicinal isomers.

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.

  • Biological Screening: Evaluate kinase inhibition and cytotoxicity across cancer cell lines.

  • Thermodynamic Studies: Measure phase-change properties and solubility parameters.

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